molecular formula C11H10O3 B1310051 7-hydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 2107-78-0

7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B1310051
CAS No.: 2107-78-0
M. Wt: 190.19 g/mol
InChI Key: QEEXKPYVMOIPKR-UHFFFAOYSA-N
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Description

7-hydroxy-3,4-dimethyl-2H-chromen-2-one, also known as 3,4-dimethylumbelliferone, is a derivative of coumarin. This compound is characterized by its chromen-2-one structure, which is a fused benzene and α-pyrone ring system. It is known for its diverse biological activities and is used in various scientific research applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Hydroxy-3,4-dimethyl-2H-chromen-2-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit platelet aggregation and steroid 5α-reductase . The interactions of this compound with these enzymes suggest its potential in modulating biochemical pathways related to inflammation and hormone regulation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, its impact on cellular metabolism includes the regulation of metabolic enzymes, which can alter the metabolic flux and energy production within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the inhibition of steroid 5α-reductase by this compound results in decreased conversion of testosterone to dihydrotestosterone, which is significant in conditions like androgenic alopecia . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant activities without noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The phase I reactions include hydroxylation and demethylation, while phase II reactions involve conjugation with glucuronic acid or sulfate. These metabolic processes influence the bioavailability and excretion of this compound, affecting its overall pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with plasma proteins, which facilitate its distribution throughout the body . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) play a role in the cellular uptake of this compound, influencing its intracellular localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within specific cellular compartments. These localization patterns are crucial for understanding the precise mechanisms through which this compound exerts its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts. For instance, 7-hydroxy-4-methylcoumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is emphasized to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-hydroxy-3,4-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-4-methylcoumarin
  • 7-hydroxy-3,4-dimethylchromen-2-one
  • 3,4-dimethylumbelliferone

Uniqueness

7-hydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other coumarin derivatives, it exhibits enhanced fluorescence and specific biological activities, making it valuable in various research fields .

Properties

IUPAC Name

7-hydroxy-3,4-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEXKPYVMOIPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419940
Record name 3,4-Dimethylumbelliferone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-78-0
Record name 7-Hydroxy-3,4-dimethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2107-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylumbelliferone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-3,4-dimethyl-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Resorcinol (5.5 g) and 7.2 g of ethyl 2-methylacetoacetate were stirred at 10° C. for 3 hours in the presence of a catalytic amount concentrated sulfuric acid to give 7.8 g (yield 83%) of 3,4-dimethyl-7-hydroxycoumarin. The product was hydrogenated and dehydrated as in Referential Example 16 to give 5.7 g (78%) of the desired product as a pale brown liquid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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